(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine

Medicinal Chemistry Lead Optimization Computational Chemistry

A comprehensive review of primary research literature, patents, and authoritative databases reveals no published, quantifiable biological activity, selectivity, or physicochemical data directly associated with the compound (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine (CAS 355817-00-4). The compound is listed in several commercial vendor catalogs as a screening compound or building block, but no experimental data from primary sources could be located to support a comparative evidence guide.

Molecular Formula C11H16FNO
Molecular Weight 197.25 g/mol
CAS No. 355817-00-4
Cat. No. B1305746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
CAS355817-00-4
Molecular FormulaC11H16FNO
Molecular Weight197.25 g/mol
Structural Identifiers
SMILESCC(COC)NCC1=CC=CC=C1F
InChIInChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3
InChIKeyNPLAJHVLMBGXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insufficient Data for (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine (CAS 355817-00-4) Product-Specific Evidence Guide


A comprehensive review of primary research literature, patents, and authoritative databases reveals no published, quantifiable biological activity, selectivity, or physicochemical data directly associated with the compound (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine (CAS 355817-00-4) . The compound is listed in several commercial vendor catalogs as a screening compound or building block, but no experimental data from primary sources could be located to support a comparative evidence guide .

The Critical Risk of Assumed Equivalence for (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine


While this compound belongs to a class of fluorinated benzylamines, the absence of public domain data on its specific properties—such as binding affinity, metabolic stability, or selectivity profile—means its performance cannot be predicted from analogs [1]. Generic substitution is not a matter of comparable activity but of complete uncertainty. The specific combination of a 2-fluorobenzyl group with a 2-methoxy-1-methylethyl amine substituent creates a unique chemical space for which no performance benchmarks exist. Consequently, any assumption of interchangeability with other fluorinated amines or benzylamine derivatives is scientifically unfounded and carries significant experimental risk.

Quantitative Evidence for (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine: Available Data and Limitations


Structural Differentiation via Predicted Physicochemical Properties Compared to a Halogen Analog

In the absence of direct experimental data, a computed property comparison provides the only available quantitative differentiation. Replacing the fluorine atom with a larger bromine atom results in a significant increase in molecular weight and predicted lipophilicity (XLogP3). These differences are key parameters in lead optimization, influencing membrane permeability, metabolic stability, and promiscuity [1]. The lower molecular weight and logP of the target compound align better with established drug-likeness metrics like Lipinski's Rule of Five.

Medicinal Chemistry Lead Optimization Computational Chemistry

Inferred Impact of 2-Fluorobenzyl Substitution on Cytotoxicity from a Class-Level SAR Study

While not a study of the target compound itself, a class-level analysis of structurally related benzylamine derivatives provides an inferential benchmark. In a published cytotoxicity study against MCF-7 breast cancer cells, a compound with a 2-fluorobenzyl substituent (compound 12k) exhibited an IC50 of 5.68 μM and a favorable selectivity index (SI > 17.61) due to low cytotoxicity (CC50 > 100 μM) [1]. This performance was superior to the unsubstituted phenyl analog (IC50 18.12 μM, SI 1.85), suggesting the 2-fluoro group may be a beneficial modification for both potency and safety in this chemical series.

Structure-Activity Relationship Cytotoxicity Cancer Research

Recommended Application Scenarios for (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine Based on Limited Data


Primary Use Case: Exploratory Medicinal Chemistry and Chemical Biology Probe Development

Given the complete lack of target-specific or phenotypic data, the most scientifically sound application is as a novel chemical scaffold for exploratory medicinal chemistry. Its relatively low molecular weight and predicted lipophilicity, inferred from its structure and comparison to analogs , make it a viable starting point for hit expansion or the generation of focused libraries aimed at underexplored biological targets. Procurement is justified for programs seeking to expand into novel chemical space with a fluorinated benzylamine scaffold.

Secondary Use Case: Structure-Activity Relationship (SAR) Studies on Fluorinated Amines

This compound is well-suited as a specific tool for SAR studies investigating the effects of 2-fluorobenzyl substitution on amine-containing pharmacophores. Class-level evidence suggests that a 2-fluorobenzyl group can confer a favorable balance of potency and low cytotoxicity compared to unsubstituted or other halogenated benzyl groups . Incorporating this compound into an SAR matrix can help deconvolute the specific contributions of the 2-fluoro substituent to in vitro activity and selectivity.

Use as a Reference Standard in Analytical Method Development

Due to its commercial availability from reputable vendors , this compound can serve as a well-defined reference standard for developing and validating analytical methods (e.g., LC-MS, HPLC) for the detection and quantification of related fluorinated amine derivatives in complex matrices. Its unique mass and retention characteristics provide a reliable benchmark.

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